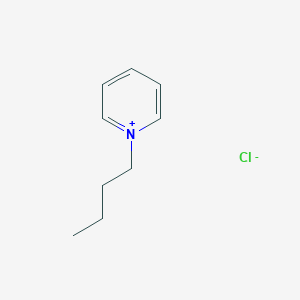

1-Butylpyridinium Chloride

Beschreibung

1-Butylpyridinium chloride (C$9$H${14}$ClN, molecular weight: 171.67 g/mol) is a pyridinium-based ionic liquid (IL) with a chloride anion and a four-carbon alkyl chain attached to the nitrogen atom of the pyridine ring. It is synthesized via N-alkylation of pyridine with 1-chlorobutane, yielding a crystalline solid with a melting point of 103°C . Its FTIR spectrum shows characteristic peaks at 3037 cm$^{-1}$ (aromatic C-H stretching), 1632 cm$^{-1}$ (C≡N stretching), and 1169 cm$^{-1}$ (C-N vibration) . This IL exhibits moderate Lewis acidity when combined with AlCl$_3$, making it useful in catalytic applications, though it is moisture-sensitive . It has been studied in electrochemical systems, molten salt electrolytes for aluminum batteries, and as a solvent or catalyst in organic synthesis .

Eigenschaften

IUPAC Name |

1-butylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOASTYJWUQJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031462 | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-64-7 | |

| Record name | Butylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Setup and Optimization

Industrial-scale synthesis, as described by ChemicalBook, employs a 2-L Teflon-lined autoclave charged with anhydrous pyridine (5.05 mol) and 1-chlorobutane (7 mol) in a 1:1.4 molar ratio. The mixture is stirred at 145°C under autogenous pressure for 12–18 hours, achieving an 88% yield . The elevated temperature accelerates reaction kinetics, while the sealed environment prevents volatile reactant loss. Excess 1-chlorobutane (10% stoichiometric surplus) ensures complete pyridine consumption, minimizing side products like dialkylated species.

Purification and Isolation

Post-reaction, the crude product is dissolved in chloroform to remove unreacted reagents via rotary evaporation. Subsequent recrystallization from hot acetone, followed by diethyl ether precipitation, yields an off-white crystalline solid with >98% purity. Thermogravimetric analysis confirms stability up to 131°C, aligning with the reported melting point of 131–132°C.

Pressure-Assisted Synthesis at Ambient Temperature

Alternative protocols leverage pressurized systems to facilitate alkylation at lower temperatures. A U.S. patent (US4115390A) details a method using a Parr pressure reactor charged with pre-cooled pyridine and liquified 1-chlorobutane at –78°C . The mixture is sealed and maintained at room temperature for 48 hours, yielding 46% product after ether washing and vacuum drying. While this approach avoids high-temperature decomposition risks, the extended reaction time and moderate yield limit its industrial applicability compared to autoclave methods.

Comparative Analysis of Synthetic Methodologies

The table below contrasts key parameters of the two primary synthesis routes:

The autoclave method’s superior yield stems from enhanced kinetic energy at elevated temperatures, which overcomes the activation barrier for alkylation. Conversely, the Parr reactor’s lower yield reflects slower reaction rates at ambient conditions, though it mitigates thermal degradation risks for heat-sensitive substrates.

Mechanistic Insights and Side Reactions

The alkylation mechanism proceeds through an SN2 pathway , where pyridine’s nucleophilic nitrogen displaces chloride from 1-chlorobutane. Side reactions include:

-

Dialkylation : Occurs at trace levels (<2%) due to steric hindrance from the butyl group.

-

Hofmann Elimination : Negligible below 150°C, as confirmed by NMR studies showing no β-hydrogen abstraction byproducts.

Advanced Purification Techniques

Solvent Selection

Hot acetone selectively dissolves this compound while leaving sodium chloride and unreacted pyridine insoluble. Diethyl ether addition reduces solubility, inducing crystallization. This step achieves >99% purity, critical for pharmaceutical applications.

Industrial and Research Applications

This compound serves as:

-

Electrolyte Additive : Enhances ionic conductivity in aluminum chloride-based thermal batteries.

-

Pharmaceutical Intermediate : Facilitates asymmetric synthesis of chiral amines via ionic liquid-mediated catalysis.

-

Nuclear Waste Extraction : Forms complexes with actinides in spent fuel reprocessing .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butylpyridinium chloride undergoes various chemical reactions, including:

Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Electrophilic Substitution: Substituted pyridinium compounds.

Oxidation: Various oxidized derivatives of pyridinium.

Reduction: Pyridine and its derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Inhibition of Organic Cation Transporters

NBuPy-Cl has been studied for its effects on organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs). Research indicates that NBuPy-Cl exhibits strong inhibitory effects on these transporters, which play a crucial role in drug metabolism and pharmacokinetics. A study showed that the IC50 values for NBuPy-Cl ranged from 0.2 to 8.5 μM for various transporters, suggesting its potential use in modulating drug absorption and excretion .

Case Study: Metformin Pharmacokinetics

In vivo studies involving rats demonstrated that the infusion of NBuPy-Cl significantly influenced the pharmacokinetics of metformin, a common diabetes medication. The presence of NBuPy-Cl altered the transport dynamics of metformin through OCTs, indicating its potential application in enhancing drug efficacy and reducing side effects .

Environmental Applications

Spent Fuel Reprocessing

NBuPy-Cl is utilized in the nuclear industry for spent fuel reprocessing. It serves as an effective solvent for extracting high-level radioactive aqueous waste from nuclear fuel processing. The compound's ability to selectively solvate certain ions makes it an essential component in the separation processes required to manage nuclear waste safely .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

NBuPy-Cl is employed as a mobile phase additive in HPLC methods due to its ability to enhance separation efficiency. A specific HPLC method using a Newcrom AH column demonstrated effective retention and analysis of NBuPy-Cl with a mobile phase composed of acetonitrile and water. The method achieved a limit of detection (LOD) of 30 ppb using UV detection .

| HPLC Method Parameters | Details |

|---|---|

| Column | Newcrom AH 4.6 x 100 mm |

| Mobile Phase | MeCN/H2O – 50/50% |

| Flow Rate | 1.0 ml/min |

| Detection | ELSD (Evaporative Light Scattering Detector) |

| Peak Retention Time | 7.12 min |

| Sample Concentration | 0.3 mg/ml |

| LOD | UV - 30 ppb, ELSD - 70 ppb |

Catalysis

NBuPy-Cl is also explored as a catalyst in various organic reactions due to its unique ionic properties. Its ability to dissolve a wide range of organic compounds makes it an excellent medium for facilitating chemical reactions without the need for traditional solvents, which can be volatile or toxic .

Material Science

Synthesis of Advanced Materials

The compound is utilized in synthesizing advanced materials such as molecularly imprinted polymers (MIPs). These materials are designed to selectively bind specific molecules, enhancing their application in sensors and drug delivery systems .

Wirkmechanismus

The mechanism of action of 1-butylpyridinium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

1-Butylpyridinium chloride belongs to a family of N-alkylpyridinium chlorides. Key structural analogues include:

- Pyridine hydrochloride (Py-Cl, C$5$H$6$ClN) : The simplest derivative, lacking an alkyl chain. It is highly hydrophilic and less thermally stable.

- 1-Ethylpyridinium chloride (EtPy-Cl, C$7$H${10}$ClN) : Features a two-carbon alkyl chain, offering intermediate hydrophobicity and lower viscosity than this compound.

- 1-Hexylpyridinium chloride (HePy-Cl, C${11}$H${18}$ClN) : Has a six-carbon alkyl chain, resulting in higher hydrophobicity and lower melting points compared to shorter-chain analogues .

Table 1: Physical Properties of N-Alkylpyridinium Chlorides

| Compound | Melting Point (°C) | Viscosity (mPa·s, 25°C) | Hydrophobicity (log P) |

|---|---|---|---|

| Pyridine hydrochloride | 144–146 | 12.3 | -1.2 |

| 1-Ethylpyridinium chloride | 98–100 | 35.7 | 0.8 |

| This compound | 103 | 48.9 | 2.1 |

| 1-Hexylpyridinium chloride | 76–78 | 62.5 | 3.9 |

Key Findings :

- Longer alkyl chains reduce melting points and increase hydrophobicity, enhancing compatibility with nonpolar solvents .

- Viscosity rises with chain length due to stronger van der Waals interactions .

Anion-Swapped Analogues

Replacing the chloride anion alters physicochemical and electrochemical properties:

- 1-Butylpyridinium tetrafluoroborate ([BPy][BF$_4$]) : Exhibits higher thermal stability (decomposition temperature >300°C) and lower conductivity (4.6 × 10$^2$ μS/cm) compared to the chloride analogue .

- 1-Butylpyridinium bromide ([BPy][Br]) : Shows similar Lewis acidity but lower solubility in polar aprotic solvents due to weaker hydrogen-bonding capacity .

Table 2: Electrochemical Properties of 1-Butylpyridinium Derivatives

| Compound | Conductivity (μS/cm, 25°C) | Electrochemical Window (V) |

|---|---|---|

| This compound | 1.4 × 10$^6$ | 2.8–3.2 |

| [BPy][BF$_4$] | 4.6 × 10$^2$ | 4.0–4.5 |

| [BPy][Br] | 2.1 × 10$^3$ | 2.5–3.0 |

Key Findings :

- Chloride and bromide anions widen the electrochemical window but reduce conductivity compared to bulkier anions like BF$_4^-$ .

- Chloride-based ILs are more prone to hydrolysis, limiting their use in aqueous systems .

Comparison with Non-Pyridinium ILs

This compound is often compared to imidazolium-based ILs, such as 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]):

- Thermal Stability : [Bmim][Cl] decomposes at 280°C, slightly higher than this compound (265°C) .

- Catalytic Activity : this compound-AlCl$3$ complexes show stronger Lewis acidity than [Bmim][Cl]-AlCl$3$, making them more effective in Friedel-Crafts alkylation .

- Toxicity : Pyridinium ILs generally exhibit lower ecotoxicity than imidazolium analogues, though characterization factors for this compound remain understudied .

Table 3: Toxicity and Environmental Impact

| Compound | EC$_{50}$ (Daphnia magna, mg/L) | Biodegradability (%) |

|---|---|---|

| This compound | Data limited | 15–20 |

| [Bmim][Cl] | 8.9 | <10 |

Biologische Aktivität

1-Butylpyridinium chloride (NBuPy-Cl) is an ionic liquid recognized for its diverse biological activities, particularly its interactions with various transporters and potential applications in pharmacology. This article delves into the compound's biological activity, focusing on its inhibitory effects on organic cation transporters, antimicrobial properties, and implications for drug delivery systems.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol |

| CAS Number | 1124-64-7 |

| Solubility | Water-soluble |

Inhibitory Effects on Transporters

Recent studies have highlighted the inhibitory effects of NBuPy-Cl on organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs). These transporters are crucial for the pharmacokinetics of various drugs, including metformin.

Key Findings:

- In Vitro Studies : NBuPy-Cl exhibited strong inhibitory effects on OCT1, OCT2, MATE1, and MATE2-K. The IC₅₀ values ranged from 0.2 to 8.5 μM for different transporters, indicating a potent interaction with these proteins .

- In Vivo Studies : Administration of NBuPy-Cl in rats significantly reduced the renal clearance of metformin, suggesting that it competes with metformin for transporter binding sites. This interaction could alter the pharmacokinetics of drugs that are substrates of these transporters .

Antimicrobial Activity

The antimicrobial properties of NBuPy-Cl have been explored in various contexts. Its effectiveness as a biocide makes it a candidate for use in disinfectants and antimicrobial formulations.

Case Study: Antimicrobial Efficacy

Research indicates that NBuPy-Cl demonstrates significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it useful in medical and industrial applications .

Applications in Drug Delivery

The unique properties of ionic liquids like NBuPy-Cl suggest potential applications in drug delivery systems. Its ability to modify solubility and enhance drug stability can lead to improved therapeutic outcomes.

Research Insights:

- Enhanced Drug Solubility : NBuPy-Cl has been used to create formulations that improve the solubility of poorly soluble drugs, thereby enhancing their bioavailability .

- Controlled Release Mechanisms : The slow-release properties of ionic liquids can be beneficial in designing sustained-release formulations, providing a steady therapeutic effect over time .

Comparative Analysis with Other Ionic Liquids

To understand the relative efficacy of NBuPy-Cl, a comparison with other similar ionic liquids was conducted regarding their inhibitory effects on OCTs.

| Ionic Liquid | IC₅₀ (μM) - OCT2 |

|---|---|

| This compound (NBuPy-Cl) | 0.2 - 8.5 |

| 1-Methyl-3-butylimidazolium chloride (Bmim-Cl) | Comparable range |

| 1-Hexylpyridinium chloride (HePy-Cl) | Higher IC₅₀ values observed |

Q & A

Q. What unexplored applications of this compound exist in green chemistry or catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.